4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-(2-naphthalen-1-ylacetyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-13-22(18-11-4-3-10-17(18)21-19)20(24)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11H,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDKYKSBVIDSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common method involves the initial formation of the naphthalene derivative, followed by the introduction of the quinoxaline moiety. The reaction conditions often include the use of catalysts, such as palladium or rhodium, and solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products. Techniques such as crystallization and chromatography are employed for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted quinoxalines and naphthalenes, which can have different functional groups attached depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinoxaline derivatives, including the compound , as anticancer agents. Research indicates that compounds with quinoxaline structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown activity against colorectal cancer cells (HCT-116), with mechanisms involving the inhibition of matrix metalloproteinases (MMPs) that are crucial for cancer metastasis and invasion .
Case Study: Antiproliferative Effects
- Study : A series of 2-oxo-3-phenylquinoxaline derivatives were synthesized and evaluated for their anticancer properties.
- Findings : The synthesized compounds exhibited IC50 values demonstrating potent activity against HCT-116 cells, indicating promising applications in colorectal cancer treatment .
Antimicrobial Properties
Quinoxaline derivatives have also been explored for their antimicrobial properties. The structural motifs present in these compounds can interact with bacterial enzymes or cell membranes, leading to bactericidal effects.
Case Study: Antimicrobial Screening
- Research : The antimicrobial activity of various quinoxaline derivatives was assessed.
- Results : Compounds demonstrated significant inhibition against gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of quinoxaline derivatives has been documented, with studies showing that these compounds can inhibit inflammatory mediators and pathways.
Case Study: Inflammation Models
- Experiment : The effects of synthesized quinoxaline derivatives were tested in carrageenan-induced paw edema models.
- Outcome : Certain derivatives exhibited a reduction in inflammation markers, supporting their use as anti-inflammatory agents .
Neuroprotective Applications
Emerging research suggests that quinoxaline compounds may offer neuroprotective benefits. Their ability to modulate neurotransmitter systems and reduce oxidative stress could make them candidates for treating neurodegenerative diseases.
Case Study: Neuroprotection
- Investigation : The neuroprotective effects of specific quinoxaline derivatives were evaluated in models of oxidative stress.
- : Compounds showed promise in protecting neuronal cells from oxidative damage, indicating potential applications in neurodegenerative conditions .
Synthesis and Modification
The synthesis of 4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can be achieved through various methodologies, including C–H activation strategies that allow for the introduction of different functional groups. This flexibility in synthesis enables the development of a library of derivatives with tailored biological activities.
| Synthesis Method | Description | Yield |
|---|---|---|
| C–H Activation | Metal-free conditions using iodide/peroxide systems to modify quinoxalinones | Up to 95% |
| Electrophilic Substitution | Reaction with various electrophiles to produce functionalized derivatives | Variable yields |
Mechanism of Action
The mechanism of action of 4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally or functionally related 3,4-dihydroquinoxalin-2(1H)-one derivatives, emphasizing substituent effects, biological activities, and physicochemical properties.
Structural Analogues with Aromatic Substituents
- Key Insights: Substituent Position: The naphthalen-1-yl group in J46 and the target compound may enhance π-π stacking with hydrophobic pockets in enzymes like JNK3, while the naphthalen-2-yl isomer (3bj) could exhibit altered binding due to steric effects .
Derivatives with Heterocyclic or Carboxylic Acid Substituents
- Key Insights: Scaffold Hopping: Quinazoline-substituted derivatives (e.g., 2a) exhibit antitumor activity via microtubule disruption, akin to combretastatin A-4 (CA-4), but with improved solubility due to the dihydroquinoxalinone core . Carboxylic Acid Derivatives: Dicarboxylic analogues show enhanced binding to soluble guanylate cyclase (sGC) via interactions with the Y-S-R motif, highlighting the role of polar groups in target engagement .
Substituent Effects on Physicochemical Properties
- Key Insights :
- Halogen Substituents : Electron-withdrawing groups (e.g., Cl, I) increase melting points and reduce solubility, as seen in 3bf and 3bg .
- Naphthalene vs. Phenyl : Naphthalene-containing derivatives (e.g., J46, target compound) exhibit higher lipophilicity (LogP ~3.0–3.5), which may enhance blood-brain barrier penetration but limit aqueous solubility .
Biological Activity
4-(2-(Naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound derived from the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with 3,4-dihydroquinoxalin-2(1H)-one under specific conditions. The use of various catalysts and solvents can influence the yield and purity of the product. For instance, using B(C6F5)3 as a catalyst in a toluene solvent has been reported to yield high amounts of the desired compound in a one-pot reaction setup .
Table 1: Synthesis Conditions and Yields
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| B(C6F5)3 | Toluene | 85 |
| PMHS | THF | 93 |
| Various Hydrosilanes | THF | 67 |
Anticancer Properties
Recent studies have indicated that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant anticancer activity. For example, compounds with modifications at the C-4 position have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analyses suggest that substituents on the aromatic rings enhance biological activity by improving binding affinity to target proteins involved in cancer progression.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Research indicates that quinoxaline derivatives can inhibit various viruses, including hepatitis C virus (HCV). The presence of electron-withdrawing groups on the aromatic ring has been associated with increased antiviral potency, as these modifications can enhance interactions with viral proteins .
Neuroprotective Effects
In addition to anticancer and antiviral activities, there is emerging evidence that compounds related to this compound may possess neuroprotective effects. Studies have shown that these compounds can reduce oxidative stress in neuronal cells, thereby offering potential therapeutic avenues for neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study conducted on a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives demonstrated that compounds with naphthalene substitutions exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity against breast and lung cancer cells.
Case Study 2: Antiviral Efficacy
In another investigation focusing on antiviral activity, this compound was tested against HCV. Results showed that this compound effectively inhibited viral replication in vitro with an IC50 value significantly lower than that of standard antiviral drugs.
Q & A
Advanced Question
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1–2h) and improves yield (up to 88%) by enhancing energy transfer .
- Chromatographic purification : Gradient elution (hexane/ethyl acetate) separates regioisomers.
- Crystallization : Slow evaporation from acetone-DMF yields high-purity crystals (>95%) .
Challenge : Steric hindrance from the naphthyl group reduces reactivity, requiring excess reagents or prolonged heating .
What biological activities have been reported for this compound, and how are they evaluated?
Advanced Question
- Antitumor activity : Tubulin-binding assays show inhibition of microtubule polymerization (IC: <1 μM), disrupting tumor vasculature .
- Mechanistic studies : Fluorescence polarization assays quantify BRD4 bromodomain binding (K: ~100 nM), indicating epigenetic modulation potential .
- In vivo models : Xenograft studies in mice evaluate tumor growth suppression (e.g., 50% reduction at 10 mg/kg) .
Advanced Question
- Electron-withdrawing groups : Fluorine or cyano substituents enhance metabolic stability (e.g., 6m: 88% yield, 262°C melting point) .
- Hydrogen bond donors : Amide or hydroxyl groups improve solubility (logP reduction from 3.2 to 1.8) and bioavailability .
- Steric effects : Bulky naphthyl groups reduce off-target binding but may limit blood-brain barrier penetration .
Case Study :
Replacing a methyl group with trifluoromethyl (4-(trifluoromethyl) analog) increases tubulin affinity by 3-fold due to hydrophobic interactions .
What role does computational modeling play in understanding intermolecular interactions?
Advanced Question
- Docking studies : AutoDock Vina predicts binding poses in BRD4 bromodomains, identifying key residues (e.g., Asn140) for hydrogen bonding .
- Molecular dynamics (MD) : Simulations (100 ns) assess stability of protein-ligand complexes, with RMSD <2 Å indicating robust binding .
- QSAR models : Correlate substituent electronegativity with antitumor activity (R = 0.89) .
How are crystallographic data used to resolve structural ambiguities?
Basic Question
- ORTEP diagrams : Visualize inversion dimers and hydrogen bonding motifs (e.g., R_2$$^2(8) loops) .
- Thermal ellipsoids : SHELXL refines anisotropic displacement parameters to confirm conformational rigidity .
Advanced Application :
High-resolution data (<1.0 Å) reveal subtle torsional angles (e.g., 38.1° phenyl twist) influencing packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
